molecular formula C9H10Cl2O B14713093 4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone CAS No. 14789-74-3

4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone

Cat. No.: B14713093
CAS No.: 14789-74-3
M. Wt: 205.08 g/mol
InChI Key: UVJDEXDQIXWVCK-UHFFFAOYSA-N
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Description

4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone is an organic compound with the molecular formula C9H10Cl2O It is a derivative of cyclohexadienone, characterized by the presence of dichloromethyl and dimethyl groups on the cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone typically involves the chlorination of 3,4-dimethylphenol followed by oxidation. One common method includes the reaction of 3,4-dimethylphenol with chloroform in the presence of a base, such as sodium hydroxide, to introduce the dichloromethyl group. The resulting intermediate is then oxidized to form the desired cyclohexadienone compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone involves its interaction with various molecular targets and pathways. For example, during reductive dehalogenation, the compound undergoes a two-electron reductive elimination of one of the geminal chlorine atoms, followed by protonation and elimination of the remaining halogen atoms to form a carbene intermediate. This intermediate can then rearrange to form different products, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-4-dichloromethyl-2,5-cyclohexadienone
  • 4-Methyl-4-trichloromethyl-2,5-cyclohexadienone
  • 4-Chloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone

Uniqueness

4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone is unique due to the presence of both dichloromethyl and dimethyl groups on the cyclohexadienone ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to undergo multiple types of chemical reactions .

Properties

CAS No.

14789-74-3

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

4-(dichloromethyl)-3,4-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H10Cl2O/c1-6-5-7(12)3-4-9(6,2)8(10)11/h3-5,8H,1-2H3

InChI Key

UVJDEXDQIXWVCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=CC1(C)C(Cl)Cl

Origin of Product

United States

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